REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[CH3:10][Si:11]([CH3:14])([CH3:13])Cl>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH3:10][Si:11]([CH3:14])([CH3:13])[O:1][CH2:2][C:3]([CH2:8][O:9][Si:11]([CH3:14])([CH3:13])[CH3:10])([CH2:6][O:7][Si:11]([CH3:14])([CH3:13])[CH3:10])[CH2:4][O:5][Si:11]([CH3:14])([CH3:13])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation
|
Name
|
|
Type
|
|
Smiles
|
C[Si](OCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |